4-(Methylthio)phenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylsulfanylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPATOFBGJZMJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375019 | |

| Record name | 4-(Methylthio)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38746-92-8 | |

| Record name | 4-(Methylthio)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38746-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of 4-(Methylthio)phenylacetonitrile?

An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylthio)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 38746-92-8). The information is compiled from various chemical data sources and is presented to assist in research, development, and quality control applications. This document includes quantitative data, detailed experimental protocols for property determination, and workflow visualizations.

Chemical Identity and Structure

IUPAC Name: 2-(4-(methylthio)phenyl)acetonitrile

Synonyms: p-(Methylthio)phenylacetonitrile, 4-(Methylsulfanyl)phenylacetonitrile, Benzeneacetonitrile, 4-(methylthio)-[1][2][3]

CAS Number: 38746-92-8[1][2][3]

Molecular Formula: C₉H₉NS[1][2][4][5]

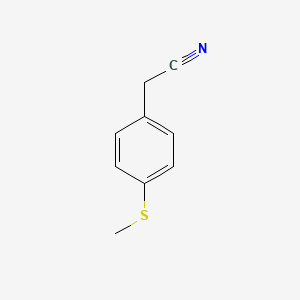

Molecular Structure:

Caption: Chemical structure of this compound.

Tabulated Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Weight | 163.24 g/mol | [1][2][4] |

| Appearance | White to pale yellow or off-white solid | [2][3][6] |

| Melting Point | 42-43 °C | [1][3][4][5] |

| Boiling Point | 300.1 ± 25.0 °C at 760 mmHg375.3 °C at 760 mmHg120.5-127.5 °C at 1 Torr | [1][4][5][3][6] |

| Density | 1.1 ± 0.1 g/cm³1.11 ± 0.1 g/cm³ (Predicted) | [1][3][6] |

| Flash Point | 135.3 ± 23.2 °C180.8 °C | [1][4][5] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2][3][6] |

Table 2: Chromatographic and Computational Properties

| Property | Value | Reference |

| XLogP3-AA | 1.9 | [2] |

| Topological Polar Surface Area (TPSA) | 49.1 Ų | [2] |

| Refractive Index | 1.576 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 163.045563 | [1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These are generalized protocols that serve as a starting point for laboratory investigation.

Synthesis of this compound

This compound can be synthesized via the cyanidation of 4-(methylthio)benzyl chloride.[7][8]

Materials:

-

4-(Methylthio)benzyl chloride

-

Sodium cyanide (NaCN)

-

Tetrabutylammonium chloride (Phase Transfer Catalyst)

-

Toluene

-

Water

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-(methylthio)benzyl chloride (1.0 eq) in toluene.[7][8]

-

Add sodium cyanide (1.2 eq), tetrabutylammonium chloride (catalytic amount, ~0.02 eq), and water.[7][8]

-

Stir the mixture vigorously at 80-85 °C for approximately 2 hours.[7][8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and add more toluene and water to facilitate phase separation.[8]

-

Separate the aqueous phase and extract it with toluene.

-

Combine the organic phases and concentrate under reduced pressure to yield the crude product.[8]

-

The resulting pink solid can be further purified if necessary.[8]

Caption: Workflow for the synthesis of this compound.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests high purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered.[10][11]

-

Pack a small amount of the powdered sample into the sealed end of a capillary tube to a height of 1-2 mm.[9]

-

Place the capillary tube in the heating block of the melting point apparatus.[10][12]

-

Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point (42 °C).[10]

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[10]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted into a clear liquid (T2).[12]

-

The melting point is reported as the range T1-T2.

Caption: Experimental workflow for melting point determination.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample quantities.

Apparatus:

-

Small test tube (e.g., fusion tube)

-

Capillary tube (one end sealed)

-

Thermometer

-

Heating source (e.g., Bunsen burner or hot plate)[15]

Procedure:

-

Place a few milliliters of this compound into the small test tube.[15][16]

-

Invert a sealed capillary tube and place it into the test tube with the open end submerged in the liquid.[13][14]

-

Attach the test tube to a thermometer.[13]

-

Immerse the assembly in an oil bath within a Thiele tube.[14]

-

Heat the apparatus gently and slowly.[13]

-

Observe the capillary tube. As the liquid heats, air will bubble out.

-

When a rapid and continuous stream of bubbles emerges from the capillary tip, remove the heat source.[13][14]

-

The liquid will begin to cool and contract. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[13][16]

Determination of Solubility

A qualitative assessment of solubility in common solvents provides valuable information for formulation and reaction chemistry.

Materials:

-

This compound

-

Test tubes

-

Graduated cylinders or pipettes

-

Solvents (e.g., water, ethanol, diethyl ether, toluene)

Procedure:

-

Place a small, pre-weighed amount of the compound (e.g., 25 mg) into a test tube.[17]

-

Add a measured volume of the chosen solvent (e.g., 0.75 mL) in small portions.[17]

-

After each addition, cap and shake the test tube vigorously for a set period (e.g., 30 seconds).[17]

-

Observe if the solid dissolves completely.

-

If the solid dissolves, the compound is soluble under these conditions. If it does not, it can be classified as sparingly soluble or insoluble.[2]

-

Repeat the process with different solvents to build a solubility profile. The temperature should be controlled and recorded as it significantly impacts solubility.[18]

Determination of Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity, which is vital in drug development for predicting absorption and distribution. The shake-flask method is the gold standard.[19]

Materials:

-

This compound

-

n-Octanol (HPLC grade)

-

Purified water or buffer solution (e.g., PBS pH 7.4)[20]

-

Separatory funnel or vials

-

Shaker/rotator

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.[21]

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

-

Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a vial.[20]

-

Equilibration: Shake the mixture for a sufficient time (e.g., 1 hour) to allow equilibrium to be reached.[20]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) layers using a suitable analytical method like HPLC.[22]

-

Calculation: Calculate the partition coefficient (P) and then LogP using the following formulas:[23]

-

P = [organic] / [aqueous]

-

LogP = log₁₀(P)

-

Caption: Shake-flask method workflow for LogP determination.

Biological Context and Applications

This compound serves as a key building block in organic synthesis.[2] Notably, it is an important intermediate in the multi-step synthesis of Etoricoxib, a selective COX-2 inhibitor used as a non-steroidal anti-inflammatory drug (NSAID).[24][25] Its derivatives have also been investigated for potential antimicrobial and antioxidant activities.[26] The physicochemical properties outlined in this guide are fundamental to its handling, reaction optimization, and its role in the synthesis of pharmaceutically active compounds.

References

- 1. [4-(Methylsulfanyl)phenyl]acetonitrile | CAS#:38746-92-8 | Chemsrc [chemsrc.com]

- 2. Page loading... [guidechem.com]

- 3. P-(METHYLTHIO)PHENYLACETONITRILE | 38746-92-8 [chemicalbook.com]

- 4. This compound, CAS No. 38746-92-8 - iChemical [ichemical.com]

- 5. Page loading... [guidechem.com]

- 6. 38746-92-8 CAS MSDS (P-(METHYLTHIO)PHENYLACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. westlab.com [westlab.com]

- 12. pennwest.edu [pennwest.edu]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. scribd.com [scribd.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 19. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 20. enamine.net [enamine.net]

- 21. agilent.com [agilent.com]

- 22. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. acdlabs.com [acdlabs.com]

- 24. benchchem.com [benchchem.com]

- 25. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

- 26. jocpr.com [jocpr.com]

4-(Methylthio)phenylacetonitrile CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Methylthio)phenylacetonitrile, a key intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). This document details its chemical properties, synthesis protocols, and its significant role in the development of selective COX-2 inhibitors. All quantitative data is presented in clear, tabular formats, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and drug development professionals.

Chemical Identity and Properties

This compound is a nitrile compound containing a phenyl ring substituted with a methylthio group at the para position.

| Identifier | Value |

| CAS Number | 38746-92-8[1][2][3][4][5] |

| Molecular Formula | C₉H₉NS[3][4][5][6] |

| Molecular Weight | 163.24 g/mol [3][4][6] |

| Synonyms | 2-(4-(Methylthio)phenyl)acetonitrile, p-(Methylthio)phenylacetonitrile, 4-(Methylsulfanyl)phenylacetonitrile[2][7][8] |

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 42-43 °C | [8] |

| Boiling Point | 120.5-127.5 °C (at 1 Torr) | [8] |

| Density | 1.11±0.1 g/cm³ (Predicted) | [8] |

| Appearance | Off-white to yellow solid | [8] |

| Storage | Sealed in dry, Room Temperature | [8] |

Synthesis of this compound

The primary application of this compound is as a crucial intermediate in the synthesis of selective COX-2 inhibitors, such as Etoricoxib.[9] Its synthesis is a key step in a multi-stage process. A widely cited method involves the cyanation of 4-(methylthio)benzyl chloride.[1][2]

Experimental Protocol: Synthesis from 4-(Methylthio)benzyl Chloride

This protocol is adapted from a patented five-step process for preparing a precursor to COX-2 inhibitors.[1][2]

Objective: To synthesize this compound from 4-(methylthio)benzyl chloride.

Reagents and Materials:

-

4-(Methylthio)benzyl chloride

-

Sodium cyanide (NaCN)

-

Tetrabutylammonium chloride

-

Toluene

-

Water

-

Reaction flask equipped with a stirrer and reflux condenser

Procedure:

-

Under a nitrogen atmosphere, dissolve 25.9 g (150 mmol) of 4-(methylthio)benzyl chloride in 45.5 g of toluene in a suitable reaction flask.[1]

-

Add 9.29 g (180 mmol) of sodium cyanide, 0.92 g (2.9 mmol) of tetrabutylammonium chloride, and 14.4 g of water to the mixture.[1]

-

Stir the mixture at 80-85°C for 2 hours.[1]

-

After the reaction, the mixture is further processed to isolate the subsequent product in the patented synthesis. For isolation of this compound, standard workup procedures would involve quenching the reaction, separating the organic and aqueous layers, washing the organic layer, drying it over an anhydrous salt, and removing the solvent under reduced pressure. Further purification can be achieved by recrystallization.[3]

Yield: The reported yield for the subsequent step in the patent is greater than 95% (according to NMR), suggesting a high conversion rate in this synthesis step.[3]

Synthesis Workflow

Role in Drug Development: Intermediate for COX-2 Inhibitors

This compound is a pivotal building block in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[9] The synthesis involves a five-step process where this compound is condensed with a 6-methylnicotinic ester.[1][2]

Signaling Pathway of the Final Product (Etoricoxib)

While this compound itself does not have a direct mechanism of action in a biological system, it is a key component in the synthesis of drugs that do. The final product, a COX-2 inhibitor, functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Safety and Handling

Hazard Statements:

-

H302: Harmful if swallowed.

-

H411: Toxic to aquatic life with long lasting effects.[8]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.[8]

Hazard Codes:

-

Xi: Irritant.[8]

Risk Statements:

-

R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.[7]

-

R36/37/38: Irritating to eyes, respiratory system and skin.[7]

Safety Statements:

-

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7]

-

S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[7]

Conclusion

This compound is a commercially important chemical intermediate with well-established synthetic protocols. Its primary significance lies in its role as a precursor to potent and selective COX-2 inhibitors, making it a compound of high interest to the pharmaceutical industry. The information provided in this guide serves as a valuable resource for researchers and professionals involved in the synthesis and development of new therapeutic agents. Further research into other potential applications of this versatile molecule may open new avenues for its use.

References

- 1. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]

- 2. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. P-(METHYLTHIO)PHENYLACETONITRILE | 38746-92-8 [chemicalbook.com]

- 5. 38746-92-8|2-(4-(Methylthio)phenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 6. Page loading... [guidechem.com]

- 7. p-(Methylthio)phenylacetonitrile | 38746-92-8 | FM152422 [biosynth.com]

- 8. orgsyn.org [orgsyn.org]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Interpretation of 4-(Methylthio)phenylacetonitrile

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(Methylthio)phenylacetonitrile (C₉H₉NS), a key intermediate in organic synthesis. Through a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, this document serves as a comprehensive resource for the structural elucidation and characterization of this compound. The guide includes standardized experimental protocols, tabulated spectral data, and a logical workflow for spectroscopic analysis to aid researchers in their analytical endeavors.

Introduction

This compound is a substituted benzyl cyanide derivative. Its molecular structure comprises a para-substituted benzene ring bearing a cyanomethyl group (-CH₂CN) and a methylthio group (-SCH₃). Accurate structural confirmation is paramount for its use in research and development. This guide systematically interprets the data obtained from three core analytical techniques—NMR, IR, and MS—to provide an unambiguous structural verification.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis. The following are generalized protocols for acquiring high-quality data for a solid organic compound like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as the internal standard for proton (¹H) and carbon (¹³C) NMR, with its signal set to 0.00 ppm.

-

Data Acquisition :

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 128-1024) is required.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and pick all peaks for both spectra.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition : Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

2.3 Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer. For a volatile solid, this can be done via a direct insertion probe or by using Gas Chromatography (GC-MS). For Electron Ionization (EI), the sample is vaporized and then ionized.

-

Ionization : Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV for EI-MS). This process generates a positively charged molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis : Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : Detect the ions, and plot the relative abundance of each ion against its m/z value to generate the mass spectrum.

Spectroscopic Data Presentation and Interpretation

The following sections present the expected spectroscopic data for this compound and provide a detailed interpretation.

Workflow of Spectroscopic Analysis

The logical flow from sample analysis to structure confirmation is depicted below. This process involves acquiring data from multiple techniques, interpreting the key features from each spectrum, and integrating the information to deduce the final molecular structure.

Caption: Workflow for Spectroscopic Structure Elucidation.

Infrared (IR) Spectrum Analysis

The IR spectrum provides direct evidence for the presence of key functional groups within the molecule. Aromatic nitriles show a characteristic C≡N stretching vibration at a slightly lower wavenumber compared to aliphatic nitriles due to conjugation.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~2925 | Weak | Aliphatic C-H Stretch (-CH₂- and -SCH₃) |

| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile)[1][2][3] |

| ~1600, ~1490 | Medium | Aromatic C=C Ring Stretch |

| ~820 | Strong | para-Substituted C-H Out-of-Plane Bend |

Interpretation:

-

The strong, sharp absorption band around 2230 cm⁻¹ is highly characteristic of the nitrile (C≡N) functional group.[2][3] Its position is consistent with an aromatic nitrile, where conjugation with the benzene ring slightly weakens the triple bond.[1][4]

-

Absorptions in the 3100-3000 cm⁻¹ region indicate the C-H stretching of the aromatic ring.

-

The peaks around 1600 cm⁻¹ and 1490 cm⁻¹ are typical for C=C stretching vibrations within the benzene ring.

-

A strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending for two adjacent hydrogens, which is characteristic of 1,4- (or para-) disubstitution on a benzene ring.

Mass Spectrum (MS) Analysis

Mass spectrometry provides the molecular weight and formula, along with structural information from fragmentation patterns. The molecular formula of this compound is C₉H₉NS, corresponding to a molecular weight of 163.24 g/mol .[5][6][7]

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula of Fragment |

| 163 | [M]⁺• (Molecular Ion) | [C₉H₉NS]⁺• |

| 148 | [M - CH₃]⁺ | [C₈H₆NS]⁺ |

| 123 | [M - CH₂CN]⁺ | [C₇H₇S]⁺ |

| 116 | [M - SCH₃]⁺ | [C₈H₆N]⁺ |

| 90 | [C₇H₆]⁺• | [C₇H₆]⁺• |

Interpretation:

-

Molecular Ion (m/z = 163) : The peak at m/z 163 corresponds to the intact molecule that has been ionized by the loss of one electron. This peak confirms the molecular weight of the compound.[5][6]

-

[M - CH₃]⁺ (m/z = 148) : This significant fragment results from the loss of a methyl radical (•CH₃) from the methylthio group, a common fragmentation pathway for thioethers.

-

[M - CH₂CN]⁺ (m/z = 123) : This peak arises from the cleavage of the benzylic C-C bond, with the charge retained on the sulfur-containing aromatic portion.

-

[M - SCH₃]⁺ (m/z = 116) : This fragment corresponds to the loss of the methylthio radical (•SCH₃), leaving the benzyl cyanide cation. The fragmentation of benzyl cyanides often leads to ions at m/z 116 and 90.[8][9]

Nuclear Magnetic Resonance (NMR) Spectra Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

3.4.1 ¹H NMR Spectrum

The proton NMR spectrum shows distinct signals for each unique proton environment. For a para-disubstituted benzene ring, the aromatic protons often appear as a pair of doublets, sometimes referred to as an AA'BB' system.[10]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet | 2H | Aromatic H (ortho to -CH₂CN) |

| ~7.25 | Doublet | 2H | Aromatic H (ortho to -SCH₃) |

| ~3.70 | Singlet | 2H | -CH₂CN (Benzylic Protons) |

| ~2.50 | Singlet | 3H | -SCH₃ (Methyl Protons) |

Interpretation:

-

Aromatic Protons (~7.25-7.30 ppm) : The two signals in the aromatic region, each integrating to 2H, are characteristic of a para-substituted benzene ring.[10][11] The protons ortho to the electron-withdrawing cyanomethyl group are expected to be slightly downfield compared to those ortho to the electron-donating methylthio group.[12] They appear as doublets due to coupling with their adjacent protons.

-

Benzylic Protons (~3.70 ppm) : The singlet integrating to 2H corresponds to the methylene (-CH₂) protons. They are deshielded by the adjacent nitrile group and the aromatic ring. The absence of splitting indicates no adjacent protons.

-

Methyl Protons (~2.50 ppm) : The singlet integrating to 3H is assigned to the methyl (-CH₃) protons of the methylthio group. This signal is in the typical region for a methyl group attached to a sulfur atom.

3.4.2 ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's symmetry, only six distinct signals are expected. Aromatic carbons typically resonate in the δ 110-160 ppm range.[10][13]

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C (quaternary, attached to -SCH₃) |

| ~130 | CH (aromatic, ortho to -SCH₃) |

| ~129 | CH (aromatic, ortho to -CH₂CN) |

| ~128 | C (quaternary, attached to -CH₂CN) |

| ~118 | -C≡N (Nitrile Carbon) |

| ~23 | -CH₂CN (Benzylic Carbon) |

| ~15 | -SCH₃ (Methyl Carbon) |

Interpretation:

-

Aromatic Carbons (~128-140 ppm) : Four signals are observed in the aromatic region. Two are for the protonated carbons (CH) and two are for the quaternary carbons (C) attached to the substituents.[14] The carbon attached to the sulfur atom is expected to be the most downfield in this region.

-

Nitrile Carbon (~118 ppm) : The signal for the nitrile carbon is typically found in this region and is often of lower intensity.

-

Aliphatic Carbons (~15-23 ppm) : The upfield signals correspond to the benzylic methylene carbon (~23 ppm) and the methyl carbon of the thioether group (~15 ppm).[15]

Conclusion

The combined spectroscopic data provides a cohesive and definitive confirmation of the structure of this compound. Infrared spectroscopy confirms the presence of the nitrile and para-substituted aromatic functional groups. Mass spectrometry establishes the correct molecular weight and formula, with fragmentation patterns consistent with the proposed structure. Finally, ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, including the substitution pattern on the aromatic ring and the chemical environment of each set of protons and carbons. This integrated analytical approach is fundamental for the rigorous characterization of chemical compounds in scientific research and development.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IR spectrum: Nitriles [quimicaorganica.org]

- 4. scribd.com [scribd.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 38746-92-8 | 4-(Methylthio)benzyl cyanide - Capot Chemical [capotchem.com]

- 7. P-(METHYLTHIO)PHENYLACETONITRILE | 38746-92-8 [chemicalbook.com]

- 8. massbank.eu [massbank.eu]

- 9. Benzyl nitrile [webbook.nist.gov]

- 10. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 11. srd.nist.gov [srd.nist.gov]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. organicchemistrydata.org [organicchemistrydata.org]

4-(Methylthio)phenylacetonitrile material safety data sheet (MSDS) information.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety information for 4-(Methylthio)phenylacetonitrile (CAS No. 38746-92-8), also known as 2-(4-methylsulfanylphenyl)acetonitrile. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for proper handling, storage, and use in a laboratory setting.

| Property | Value | Citation(s) |

| CAS Number | 38746-92-8 | [1][2][3] |

| Molecular Formula | C₉H₉NS | [1][3] |

| Molecular Weight | 163.24 g/mol | [3] |

| Appearance | Off-white to yellow solid | [4][5] |

| Melting Point | 42-43 °C | [3][4] |

| Boiling Point | 120.5-127.5 °C at 1 Torr | [4][5] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Storage Temperature | Sealed in a dry place at room temperature | [4][5] |

Hazard Identification and Classification

This compound is classified as an irritant. The following table outlines its hazard statements and precautionary measures as per the Globally Harmonized System (GHS).

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) | Citation(s) |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 | [1] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | [1] |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [1] |

Toxicological Information

A thorough review of available safety data indicates that specific quantitative toxicological studies, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%), for this compound have not been widely conducted or published. Several sources explicitly state that data on acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and reproductive toxicity is not available.[6][7] The toxicological properties of this compound have not been thoroughly investigated.[7]

Experimental Protocols

OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method

This in vitro test is designed to identify substances that cause skin irritation.[1][3][8]

Methodology:

-

Test System: A three-dimensional reconstructed human epidermis model is used, which mimics the upper layers of human skin.[4]

-

Application: The test chemical is applied topically to the surface of the RhE tissue.[4]

-

Exposure: The exposure time is typically up to 60 minutes.

-

Viability Assessment: After exposure and a post-incubation period, cell viability is determined using a colorimetric assay, most commonly the MTT assay. In this assay, the vital dye MTT is converted by mitochondrial enzymes of viable cells into a blue formazan salt, which is then extracted and measured spectrophotometrically.[4]

-

Classification: A substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control.[4]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[2]

Methodology:

-

Weight-of-the-Evidence Analysis: Before in vivo testing, all existing data is evaluated to avoid unnecessary animal testing.[2][9]

-

Animal Model: If required, the test is typically performed on albino rabbits.[9]

-

Application: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[2][9]

-

Observation: The eyes are examined for ocular reactions at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.[10]

-

Scoring: The degree of eye irritation is scored based on the cornea, iris, and conjunctiva. The scores are used to classify the irritancy potential of the substance.

Visualized Workflows and Pathways

To facilitate a clearer understanding of the safety protocols and logical relationships in assessing the hazards of this compound, the following diagrams have been generated using Graphviz.

Caption: General safe handling workflow for this compound.

Caption: Tiered testing strategy for skin and eye irritation assessment.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. siesascs.edu.in [siesascs.edu.in]

- 4. x-cellr8.com [x-cellr8.com]

- 5. Eye Irritation Test OECD 496 - 100% animal free [integracosmetics.com]

- 6. Page loading... [wap.guidechem.com]

- 7. capotchem.com [capotchem.com]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. eCFR :: 16 CFR 1500.42 -- Test for eye irritants. [ecfr.gov]

A Comprehensive Technical Guide to 4-(Methylthio)phenylacetonitrile: Reactivity, Synthesis, and Applications

This technical guide provides an in-depth analysis of the chemical properties, reactivity, and synthesis of 4-(Methylthio)phenylacetonitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines key experimental protocols and presents data in a structured format to facilitate understanding and application in a laboratory setting.

Chemical and Physical Properties

This compound, also known as (4-(methylthio)phenyl)acetonitrile, is an organic compound that serves as a valuable intermediate in various chemical syntheses. Its core structure consists of a phenylacetonitrile backbone with a methylthio group substituted at the para-position of the benzene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 17894-99-4 | |

| Molecular Formula | C₉H₉NS | |

| Molecular Weight | 163.24 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 45-48 °C | |

| Boiling Point | 155-160 °C at 10 mmHg | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. | N/A |

| Purity | Typically available in purities of 97% or higher. | |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several routes. A common and effective method involves the cyanation of 4-(methylthio)benzyl chloride. This reaction is typically carried out in the presence of a cyanide source, such as sodium cyanide, in a suitable solvent system.

The reactivity of this compound is primarily dictated by the nitrile group and the methylthio substituent. The nitrile group can undergo hydrolysis to form the corresponding carboxylic acid or reduction to yield the amine. The sulfur atom in the methylthio group can be oxidized to a sulfoxide or a sulfone, which can significantly alter the electronic properties and biological activity of the molecule.

Experimental Protocols

3.1. Synthesis of this compound from 4-(Methylthio)benzyl Chloride

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-(Methylthio)benzyl chloride

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, dissolve 4-(methylthio)benzyl chloride (1 equivalent) in DMSO in a round-bottom flask equipped with a magnetic stirrer.

-

Carefully add sodium cyanide (1.1 equivalents) to the solution in portions. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

An In-depth Technical Guide to the Key Functional Groups in 4-(Methylthio)phenylacetonitrile and Their Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key functional groups in 4-(Methylthio)phenylacetonitrile, a pivotal intermediate in the synthesis of various pharmaceuticals, notably the selective COX-2 inhibitor, Etoricoxib. This document outlines the physicochemical properties, spectroscopic signature, and the strategic importance of its constituent functional groups in the realm of drug discovery and development.

Core Molecular Structure and Functional Groups

This compound (CAS No: 38746-92-8; Molecular Formula: C₉H₉NS; Molecular Weight: 163.24 g/mol ) is a trifunctional molecule comprising a methylthio group, a phenyl ring, and a nitrile group, interconnected by a methylene bridge.

The inherent reactivity and physicochemical contributions of each functional group are paramount to its utility as a versatile building block in medicinal chemistry.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and pharmacokinetic profile when incorporated into a larger drug molecule.

| Property | Predicted/Reported Value | Significance |

| Molecular Weight | 163.24 g/mol | Influences diffusion and transport properties across biological membranes. |

| Melting Point | 42-43 °C[1][2] | Indicates the solid nature of the compound at room temperature, relevant for storage and handling. |

| Boiling Point | 300.1 ± 25.0 °C at 760 mmHg[3] | High boiling point suggests low volatility. |

| logP (Octanol-Water Partition Coefficient) | Predicted: 1.8 to 2.2 | Suggests moderate lipophilicity, which is often favorable for oral drug absorption. |

| Aqueous Solubility | Predicted: Low | The largely nonpolar structure suggests limited solubility in water, a common characteristic for many organic intermediates. |

| pKa | Predicted: ~22 (for α-proton) | The protons on the methylene bridge are weakly acidic and can be deprotonated by strong bases, forming a carbanion that is a key reactive intermediate in synthesis.[1] |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | A low TPSA value is generally associated with good cell permeability. |

Note: Predicted values are generated using computational models and should be confirmed experimentally.

Spectroscopic Data and Interpretation

The following tables summarize the predicted spectroscopic data for this compound, which are essential for its identification and characterization.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment | Significance |

| ~2250 | C≡N (Nitrile) stretch | A sharp, medium-intensity peak characteristic of the nitrile group. |

| ~3050-3000 | Aromatic C-H stretch | Indicates the presence of the phenyl ring. |

| ~2920, 2850 | Aliphatic C-H stretch | Corresponds to the methyl and methylene groups. |

| ~1600, 1490 | C=C stretch (Aromatic) | Characteristic absorptions of the benzene ring. |

| ~1440 | CH₂ bend (scissoring) | Confirms the presence of the methylene bridge. |

| ~1320 | S-CH₃ deformation | Associated with the methylthio group. |

| ~820 | C-H out-of-plane bend | Suggests 1,4-disubstitution (para) on the benzene ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Significance |

| ~7.28 | Doublet (d) | 2H | Aromatic H (ortho to -CH₂CN) | Protons on the phenyl ring adjacent to the electron-withdrawing methylene nitrile group. |

| ~7.22 | Doublet (d) | 2H | Aromatic H (ortho to -SCH₃) | Protons on the phenyl ring adjacent to the electron-donating methylthio group. |

| ~3.68 | Singlet (s) | 2H | -CH₂-CN | Methylene protons, appear as a singlet due to the absence of adjacent protons. |

| ~2.48 | Singlet (s) | 3H | -S-CH₃ | Methyl protons of the methylthio group, appear as a sharp singlet. |

¹³C NMR (Predicted, 100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Significance |

| ~139.0 | Aromatic C-S | Quaternary carbon of the phenyl ring attached to the sulfur atom. |

| ~130.0 | Aromatic C-H (ortho to -SCH₃) | Aromatic carbons adjacent to the methylthio group. |

| ~127.0 | Aromatic C-H (ortho to -CH₂CN) | Aromatic carbons adjacent to the methylene nitrile group. |

| ~126.5 | Aromatic C-CH₂CN | Quaternary carbon of the phenyl ring attached to the methylene group. |

| ~118.0 | -C≡N | Carbon of the nitrile group. |

| ~23.0 | -CH₂-CN | Carbon of the methylene bridge. |

| ~15.5 | -S-CH₃ | Carbon of the methyl group in the methylthio moiety. |

Mass Spectrometry (MS)

Predicted Electron Ionization (EI) Fragmentation

| m/z | Proposed Fragment Ion | Significance |

| 163 | [M]⁺ | Molecular ion peak, corresponding to the intact molecule. |

| 148 | [M - CH₃]⁺ | Loss of a methyl group from the methylthio moiety. |

| 121 | [M - CH₂CN]⁺ | Loss of the cyanomethyl radical, a common fragmentation pathway for benzyl cyanides. |

| 116 | [M - SCH₃]⁺ | Loss of the methylthio radical. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds containing a benzyl group, formed via rearrangement. |

| 45 | [CHS]⁺ | A fragment indicative of the methylthio group. |

Significance of Key Functional Groups in Drug Development

The Nitrile Group (-C≡N)

The nitrile group is a highly versatile functional group in medicinal chemistry, offering several advantages:

-

Bioisosterism: The linear geometry and electronic properties of the nitrile group allow it to act as a bioisostere for various functional groups, including carbonyls, hydroxyls, and halogens. This enables fine-tuning of a drug candidate's properties without drastic structural changes.[4]

-

Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the in vivo half-life of a drug.[5]

-

Improved Pharmacokinetics: Introduction of a nitrile group can modulate a molecule's polarity and lipophilicity, often leading to improved solubility and oral bioavailability.[5]

-

Target Interactions: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with biological targets like enzymes and receptors.[4]

-

Covalent Modification: In some cases, the nitrile group can act as an electrophilic "warhead," forming a covalent bond with a nucleophilic residue in the target protein, leading to irreversible inhibition.

The Methylthio Group (-S-CH₃)

The methylthio group, while less commonly discussed than other functional groups, plays a significant role in modulating a molecule's properties:

-

Lipophilicity: The methylthio group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

-

Metabolic Handle: The sulfur atom in the methylthio group is susceptible to oxidation to a sulfoxide and then to a sulfone. This metabolic pathway is a key step in the synthesis of Etoricoxib from this compound. This controlled metabolic transformation can be a deliberate design element in prodrug strategies or for generating active metabolites.

-

Structural Conformation: The presence of the methylthio group can influence the overall conformation of the molecule, which can be critical for its binding to a biological target.

-

Van der Waals Interactions: The methyl group can participate in favorable van der Waals interactions within a protein's binding pocket, contributing to the overall binding affinity.

The Phenylacetonitrile Moiety

The combination of the phenyl ring and the acetonitrile group attached via a methylene bridge provides a key structural scaffold. The phenyl ring serves as a rigid core for the attachment of other functional groups and can engage in π-π stacking interactions with aromatic residues in a protein's active site. The benzylic protons of the methylene bridge are acidic enough to be removed by a strong base, forming a stabilized carbanion. This reactivity is fundamental to its use in C-C bond-forming reactions, a cornerstone of synthetic organic chemistry.

Role in the Synthesis of Etoricoxib: A COX-2 Inhibitor

This compound is a crucial intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain. The synthetic pathway highlights the strategic importance of its functional groups.

In this pathway, the acidic methylene protons of this compound are deprotonated to form a nucleophilic carbanion, which then attacks an electrophilic pyridine derivative. Subsequent hydrolysis and decarboxylation yield a ketone intermediate. The final key step involves the oxidation of the methylthio group to the corresponding methylsulfonyl group, which is a critical pharmacophore for COX-2 selectivity in Etoricoxib.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from patent literature describing the synthesis from 4-(methylthio)benzyl chloride.

Materials:

-

4-(methylthio)benzyl chloride

-

Sodium cyanide (NaCN)

-

Tetrabutylammonium chloride (phase transfer catalyst)

-

Toluene

-

Water

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-(methylthio)benzyl chloride in toluene.

-

Add sodium cyanide, tetrabutylammonium chloride, and water to the solution.

-

Heat the mixture to 80-85 °C with vigorous stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and add more toluene and water.

-

Separate the organic phase from the aqueous phase.

-

Wash the organic phase with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (starting point for method development):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

-

From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.

-

Filter the working solution through a 0.45 µm syringe filter before injection.

Data Analysis:

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Analysis Protocols

Infrared (IR) Spectroscopy (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Acquire the IR spectrum of the KBr pellet using a Fourier-Transform Infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS):

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data.

Conclusion

This compound is a molecule of significant interest to the pharmaceutical industry, primarily due to the strategic interplay of its three key functional groups. The nitrile group offers metabolic stability and versatile interaction capabilities, the methylthio group provides a handle for metabolic transformation and lipophilicity modulation, and the phenylacetonitrile core serves as a robust scaffold for synthetic elaboration. A thorough understanding of the physicochemical and spectroscopic properties of this compound, as outlined in this guide, is essential for its effective utilization in the design and development of new therapeutic agents. The provided experimental protocols offer a starting point for the synthesis, purification, and characterization of this important chemical intermediate.

References

- 1. lookchem.com [lookchem.com]

- 2. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Solubility characteristics of 4-(Methylthio)phenylacetonitrile in various organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Methylthio)phenylacetonitrile. Due to a lack of publicly available quantitative solubility data, this document focuses on the predicted solubility based on the compound's molecular structure, qualitative solubility information inferred from public documents, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a chemical intermediate with the molecular formula C₉H₉NS. It is a solid at room temperature with a melting point of 42-43°C. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, purification, and formulation development.

Predicted Solubility Characteristics

The solubility of a compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound, featuring a polar nitrile group (-CN) and a largely nonpolar phenyl ring with a methylthio (-SCH₃) group, suggests a nuanced solubility profile.

-

Polarity: The nitrile group imparts polarity to the molecule, suggesting potential solubility in polar aprotic solvents.

-

Aromaticity: The phenyl ring provides a nonpolar character, indicating that it may be soluble in aromatic and other nonpolar organic solvents.

-

Hydrogen Bonding: The absence of strong hydrogen bond donors in its structure suggests that its solubility in protic solvents like water and alcohols may be limited. It is reported to be sparingly soluble in water.

Based on these structural features, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents.

Qualitative Solubility Data

| Solvent | Solubility Indication |

| Toluene | Used as a reaction solvent for this compound, indicating sufficient solubility at elevated temperatures. |

| Diisopropyl ether | Mentioned as a potential recrystallization solvent, which implies that the compound is soluble at higher temperatures and less soluble at lower temperatures in this solvent. |

| Methanol | A structurally similar compound, (3,4-Dimethoxyphenyl)acetonitrile, is reported to be soluble in methanol, suggesting that this compound may also be soluble. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is required. The following is a standard protocol for determining the solubility of a solid organic compound in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at various temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, acetonitrile, hexane)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C, 40°C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure that the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe to avoid precipitation upon cooling.

-

Immediately filter the collected solution through a syringe filter into a pre-weighed vial to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Chromatographic Analysis (for volatile solvents):

-

Dilute the filtered saturated solution with a known volume of a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

-

Data Reporting:

-

Express the solubility data in a clear and standardized format, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L), at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not widely published, its molecular structure suggests solubility in a range of common organic solvents, particularly polar aprotic and aromatic solvents. The provided experimental protocol offers a robust method for researchers to determine precise solubility values, which are essential for the effective use of this compound in research and development.

Thermal stability and decomposition profile of 4-(Methylthio)phenylacetonitrile.

An In-depth Technical Guide on the Thermal Stability and Decomposition Profile of 4-(Methylthio)phenylacetonitrile.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. A thorough understanding of its thermal stability and decomposition profile is crucial for ensuring safe handling, storage, and processing, particularly in drug development where process safety is paramount. This guide provides a framework for evaluating the thermal hazards associated with this compound, including methodologies for key experiments and interpretation of potential results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under different thermal conditions.

| Property | Value |

| Molecular Formula | C₉H₉NS |

| Molecular Weight | 163.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 45-48 °C |

| Boiling Point | Decomposes before boiling |

| Solubility | Insoluble in water, soluble in organic solvents |

Thermal Hazard Assessment

The primary thermal hazards associated with this compound are related to its decomposition upon heating, which can lead to the release of toxic and flammable gases and a potential for thermal runaway. The presence of a nitrile group and a thioether linkage suggests specific decomposition pathways that need to be investigated.

Experimental Protocols for Thermal Analysis

A multi-technique approach is recommended for a comprehensive thermal hazard assessment.

-

Objective: To determine the melting point, heat of fusion, and onset temperature of decomposition.

-

Methodology:

-

A sample of 2-5 mg of this compound is accurately weighed into a hermetically sealed aluminum pan.

-

An empty, hermetically sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is ramped from ambient to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min).

-

The heat flow to the sample is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded.

-

-

Objective: To determine the temperature at which the compound begins to lose mass and to quantify the mass loss at different temperatures.

-

Methodology:

-

A sample of 5-10 mg of this compound is placed in an alumina or platinum crucible.

-

The crucible is placed on a sensitive microbalance within the TGA furnace.

-

The sample is heated from ambient to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The mass of the sample is continuously monitored as a function of temperature.

-

-

Objective: To simulate a worst-case scenario of a thermal runaway reaction by providing adiabatic conditions. This helps in determining the time to maximum rate (TMR) and the adiabatic temperature rise.

-

Methodology:

-

A larger sample (e.g., 1-5 g) is placed in a spherical, high-pressure-resistant sample bomb (e.g., titanium).

-

The bomb is placed in a calorimeter chamber, and the system is heated in a heat-wait-search mode.

-

The instrument heats the sample in small steps and then waits to see if the sample's self-heating rate exceeds a predefined threshold (e.g., 0.02 °C/min).

-

Once an exotherm is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample, preventing heat loss to the environment.

-

The temperature and pressure of the sample are monitored as a function of time until the reaction is complete.

-

Experimental Workflow

The logical flow of a comprehensive thermal stability analysis is depicted in the following diagram.

Predicted Decomposition Profile

Based on the functional groups present in this compound, a plausible decomposition pathway can be proposed. The thioether and nitrile functionalities are expected to be the primary sites of thermal degradation.

Potential Decomposition Products

The decomposition is likely to proceed via radical mechanisms, leading to the formation of a variety of smaller molecules. Potential decomposition products are listed in Table 2.

| Product Name | Chemical Formula | Hazard |

| Methane | CH₄ | Flammable gas |

| Hydrogen Cyanide | HCN | Highly toxic gas |

| Carbon Disulfide | CS₂ | Flammable and toxic liquid |

| Toluene | C₇H₈ | Flammable liquid, irritant |

| Benzonitrile | C₇H₅N | Toxic liquid |

| Various sulfur oxides (SOx) | SO₂, SO₃ | Toxic and corrosive gases |

| Various nitrogen oxides (NOx) | NO, NO₂ | Toxic and corrosive gases |

Proposed Decomposition Pathway

The following diagram illustrates a simplified, hypothetical decomposition pathway. The initial step is likely the homolytic cleavage of the C-S or S-C bonds, which are generally weaker than the C-C and C-N bonds in the molecule.

Summary of Thermal Stability Data (Hypothetical)

The following table summarizes the type of quantitative data that would be obtained from the described experimental procedures. The values presented are hypothetical and should be determined experimentally.

| Parameter | Technique | Hypothetical Value | Significance |

| Melting Onset | DSC | 45 °C | Start of melting |

| Heat of Fusion | DSC | 80 J/g | Energy required for melting |

| Decomposition Onset (T_onset) | DSC | 220 °C | Temperature at which decomposition begins |

| Decomposition Peak (T_peak) | DSC | 250 °C | Temperature of maximum decomposition rate |

| Heat of Decomposition (ΔH_d) | DSC | -400 J/g | Energy released during decomposition |

| 5% Mass Loss Temperature (T_d5) | TGA | 230 °C | Temperature at which 5% of the mass is lost |

| Final Residue at 600 °C | TGA | 15% | Amount of non-volatile residue |

| Self-heating Onset Temperature | ARC | 210 °C | Temperature at which self-heating is detected |

| Time to Maximum Rate (TMR) at Onset | ARC | 1200 min | Time to thermal runaway from onset temperature |

| Adiabatic Temperature Rise | ARC | 300 °C | Maximum temperature increase under adiabatic conditions |

Conclusion and Recommendations

While specific data for this compound is not available, the presence of energetic functional groups suggests a potential for significant thermal hazards. A thorough experimental investigation using DSC, TGA, and potentially ARC is strongly recommended to accurately characterize its thermal stability and decomposition profile. The methodologies and hypothetical data presented in this guide provide a robust framework for conducting such a study and for the safe handling and process development involving this compound. It is imperative that process safety management protocols are established based on experimentally determined data.

An In-depth Technical Guide to 4-(Methylthio)phenylacetonitrile: Historical Context, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Methylthio)phenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals. The document delves into the historical context of its synthesis, detailed experimental protocols for its preparation, and a summary of its known physicochemical properties. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound, also known as p-(methylthio)phenylacetonitrile, is an organic compound that has garnered significant attention in the pharmaceutical industry.[1][2] Its molecular structure, featuring a phenylacetonitrile core with a methylthio group at the para position, makes it a versatile building block for the synthesis of more complex molecules.[2] Notably, it serves as a crucial precursor in the manufacturing of selective cyclooxygenase-2 (COX-2) inhibitors, a class of drugs with significant anti-inflammatory and analgesic properties.[1] This guide will explore the historical background of this compound, its synthesis, and its key chemical and physical characteristics.

Historical Context and Discovery

While the contemporary significance of this compound is well-documented in patent literature from the late 1990s and early 2000s, its initial discovery and synthesis predate this period. The compound, identified by the CAS Number 38746-92-8, was known in the chemical literature prior to its prominent role in the synthesis of COX-2 inhibitors.[3] The patents from this era, primarily focused on the development of anti-inflammatory drugs, describe detailed and optimized methods for the industrial-scale production of this compound, highlighting its importance as a key intermediate. These processes were designed to ensure high purity and yield, which are critical for pharmaceutical manufacturing.

Its primary application, as outlined in this body of work, is as a starting material for the synthesis of diarylheterocyclic compounds that exhibit selective COX-2 inhibition. This selectivity is a desirable trait in anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Synthetic Protocols

The most commonly cited and industrially relevant synthesis of this compound is a two-step process commencing from 4-(methylthio)benzyl alcohol. This method is favored for its efficiency and high yield.

Two-Step Synthesis from 4-(Methylthio)benzyl Alcohol

Step 1: Chlorination of 4-(Methylthio)benzyl Alcohol

The first step involves the conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride. This is typically achieved through a reaction with a chlorinating agent, such as concentrated hydrochloric acid, in an organic solvent like toluene.[4][5][6]

Step 2: Cyanation of 4-(Methylthio)benzyl Chloride

The subsequent step is the cyanation of the resulting 4-(methylthio)benzyl chloride. This is accomplished by reacting it with an alkali metal cyanide, such as sodium cyanide or potassium cyanide. The reaction is often facilitated by a phase transfer catalyst, for instance, a tetraalkylammonium halide like tetrabutylammonium chloride, in a biphasic system of a water-immiscible organic solvent (e.g., toluene) and water.[4][6]

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for the synthesis and physical properties of this compound.

Table 1: Reaction Conditions and Yields

| Step | Reactants | Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1. Chlorination | 4-(Methylthio)benzyl Alcohol | Concentrated HCl | Toluene | 10 - 40 | 1 - 4 | >95 |

| 2. Cyanation | 4-(Methylthio)benzyl Chloride | Sodium Cyanide, Tetrabutylammonium Chloride | Toluene, Water | 80 - 85 | 2 | >95 |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₉NS |

| Molecular Weight | 163.24 g/mol [1] |

| Appearance | White to pale yellow solid[3] |

| Melting Point | 42-43 °C |

| Boiling Point | 375.3 °C at 760 mmHg |

| Density | 1.37 g/cm³ |

| CAS Number | 38746-92-8[3] |

Table 3: Spectroscopic Data (¹H-NMR)

| Solvent | Chemical Shift (δ) and Multiplicity |

| DMSO | 7.37 (d, 2H), 7.25 (d, 2H), 4.73 (d, 2H), 2.47 (s, 3H)[4] |

Biological Activity and Applications

The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of selective COX-2 inhibitors.[1] While some commercial suppliers suggest that the compound itself possesses analgesic, anti-inflammatory, and antipyretic properties through the inhibition of prostaglandin production, these claims require further substantiation through dedicated pharmacological studies in peer-reviewed literature.[1]

The mechanism of action of COX-2 inhibitors involves blocking the active site of the cyclooxygenase-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, these drugs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. Given that this compound is a direct precursor to potent COX-2 inhibitors, it is plausible that it may exhibit some level of inhibitory activity itself, though likely to a lesser extent than the final drug molecules. However, without direct experimental evidence, this remains speculative.

Conclusion

This compound is a compound of significant industrial importance, particularly in the pharmaceutical sector. Its efficient, high-yielding synthesis has been well-established, making it a readily accessible precursor for the development of anti-inflammatory and analgesic drugs. While its primary role is that of a synthetic intermediate, the potential for its own inherent biological activity warrants further investigation. This guide provides a solid foundation of its historical context, synthesis, and known properties, which should prove beneficial to researchers and professionals in the field of drug discovery and development. Further research into the direct pharmacological effects of this compound could unveil new therapeutic applications for this versatile molecule.

References

- 1. p-(Methylthio)phenylacetonitrile | 38746-92-8 | FM152422 [biosynth.com]

- 2. Page loading... [guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

- 5. US20030088107A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone - Google Patents [patents.google.com]

- 6. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]

Technical Whitepaper: 4-(Methylthio)phenylacetonitrile - Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylthio)phenylacetonitrile is a key synthetic intermediate in the pharmaceutical industry, most notably in the production of certain anti-inflammatory drugs. This technical guide provides a comprehensive overview of its synthetic origin, eschewing any known natural occurrence. Detailed experimental protocols for its synthesis are presented, along with a quantitative summary of the process. A logical workflow of the synthetic pathway is also provided for clarity.

Introduction

This compound, with the CAS number 38746-92-8, is a fine chemical intermediate recognized for its role as a building block in organic synthesis.[1][2][3][4] Its molecular structure, featuring a phenylacetonitrile core with a methylthio group at the para position, makes it a versatile precursor for the synthesis of more complex molecules. Notably, it is a documented synthetic analgesic and an intermediate in the synthesis of COX-2 inhibitors.[5] This document outlines the prevalent synthetic route for its preparation, providing detailed methodologies for laboratory and industrial-scale production.

Natural Occurrence